molecular formula C18H20N4O2 B2471866 2-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 384805-45-2

2-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2471866
CAS No.: 384805-45-2
M. Wt: 324.384
InChI Key: ISZGXSVHELKOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,6-naphthyridine class, characterized by a bicyclic scaffold fused at the 1- and 6-positions. The 2-amino and 3-carbonitrile substituents are critical for its electronic and pharmacological properties, while the 3,4-dimethoxyphenyl and 6-methyl groups enhance lipophilicity and modulate steric interactions . Its synthesis typically involves multi-step cyclization reactions, as outlined for structurally related 2-amino-3-cyano-4-arylpyridines . The tetrahydro moiety in the 5,6,7,8-positions introduces conformational rigidity, influencing its binding to biological targets .

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-22-7-6-14-13(10-22)17(12(9-19)18(20)21-14)11-4-5-15(23-2)16(8-11)24-3/h4-5,8H,6-7,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGXSVHELKOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound belonging to the naphthyridine family. Its unique structure includes a tetrahydro framework and multiple functional groups such as an amino group and a carbonitrile group. These features contribute to its potential biological activities and chemical reactivity. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2} with a molecular weight of 284.36 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its pharmacological properties.

Property Value
Molecular FormulaC17H20N2O2C_{17}H_{20}N_{2}O_{2}
Molecular Weight284.36 g/mol
CAS NumberNot specified

Biological Activity

Research indicates that naphthyridine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various microorganisms. For example, derivatives with similar structural features have demonstrated significant antimicrobial properties against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Some naphthyridine derivatives have been evaluated for their anticancer activity. Studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines . The ability to inhibit topoisomerase II has been linked to increased anticancer activity in related compounds.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of naphthyridine derivatives:

  • Compound Tested : this compound.
  • Cell Lines Used : Human tumor cell lines including KB and HepG2.
  • Findings : The compound exhibited selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine precursors. Key steps may include:

  • Formation of the Tetrahydro Framework : Utilizing cyclization reactions to form the saturated cyclic structure.
  • Introduction of Functional Groups : Employing methods such as alkylation or acylation to introduce amino and methoxy groups.

Comparative Analysis

To understand the unique biological profile of this compound compared to other compounds within its class:

Compound Name Structural Features Biological Activity
2-Amino-4-(4-chlorophenyl)-6-methyl-5,6-dihydro...Chlorine substituent on phenylAntimicrobial
2-Amino-5-methyl-1H-pyrido[2,3-b]quinolin-4-oneDifferent heterocyclic structureAnticancer
4-Methyl-2-aminoquinolineSimilar amino group functionalityAntimalarial

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

Feature Description
Chemical Family Naphthyridine
Functional Groups Amino group, carbonitrile group, methoxy groups
Saturation Tetrahydro structure
Lipophilicity Enhanced by methoxy substituents

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities. The specific compound in focus has shown promise in various areas:

  • Antimicrobial Activity : Certain derivatives of naphthyridine have demonstrated effectiveness against a variety of microbial strains.
  • Anticancer Properties : Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Antimalarial Effects : Some naphthyridine derivatives have been noted for their efficacy against malaria parasites.

Pharmacological Applications

The potential applications of 2-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile in pharmacology can be categorized as follows:

Cardiovascular and Renal Disorders

Recent studies suggest that compounds similar to this naphthyridine derivative may act as antagonists of the mineralocorticoid receptor. This characteristic positions them as potential agents for the prophylaxis and treatment of cardiovascular and renal disorders such as:

  • Heart failure
  • Diabetic nephropathy

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurological conditions. Its structural features may allow it to interact with neurotransmitter systems effectively.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step processes that ensure high yield and purity.

Example Synthesis Pathway

A typical synthesis pathway may include:

  • Formation of the naphthyridine framework.
  • Introduction of the amino group via nucleophilic substitution.
  • Addition of methoxy groups through methylation reactions.

Case Study Insights

In a study examining the pharmacokinetics of similar naphthyridine compounds:

  • Study Design : Animal models were used to evaluate absorption and bioavailability.
  • Findings : The presence of methoxy substituents significantly improved the lipophilicity and bioavailability compared to other derivatives without such modifications.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among related compounds:

Compound Name Structural Features Biological Activity
2-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-naphthyridineMethoxy substituents on phenylAntimicrobial
2-Amino-5-methyl-1H-pyrido[2,3-b]quinolin-4-oneDifferent heterocyclic structureAnticancer
4-Methyl-2-aminoquinolineSimilar amino group functionalityAntimalarial

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Differences
Target Compound 4-(3,4-Dimethoxyphenyl), 6-methyl C₁₉H₂₀N₄O₂ 352.40 High electron density from dimethoxy groups
6-Methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile 2-(3-Methylbenzylsulfanyl), 4-(2-thienyl) C₂₂H₂₁N₃S₂ 391.55 Thienyl and sulfanyl groups enhance π-stacking
2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile 4-(3-Fluorophenyl), 6-(naphthalen-1-yl) C₂₂H₁₄FN₃ 355.37 Fluorine and naphthyl groups improve bioavailability
6-Acetyl-3-amino-N-(4-fluorophenethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide Thieno-fused ring, 4-(trifluoromethyl), 6-acetyl, 2-carboxamide C₂₂H₂₀F₄N₄O₂S 480.50 Trifluoromethyl and carboxamide enhance metabolic stability

Key Observations :

  • Electronic Effects : The target compound’s 3,4-dimethoxyphenyl group provides electron-donating properties, contrasting with electron-withdrawing substituents (e.g., trifluoromethyl in ) that alter reactivity and binding affinity.
  • Steric and Conformational Differences : The 6-methyl group in the target compound reduces ring puckering compared to bulkier substituents like naphthyl in , as predicted by Cremer-Pople puckering coordinates .
  • Hydrogen Bonding: The 2-amino and 3-carbonitrile groups in the target compound facilitate intermolecular N–H···N interactions, similar to analogs in , but lack the intramolecular C–H···N bonds observed in fluorophenyl derivatives .
Pharmacological Activity :
  • Antimicrobial Potential: Cyanopyridine derivatives (e.g., ) show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL), likely due to the carbonitrile group’s interaction with bacterial enzymes .
  • Enzyme Inhibition : The target compound’s dimethoxyphenyl moiety may inhibit cytochrome P450 isoforms (hypothesized via docking studies), whereas trifluoromethyl-substituted analogs (e.g., ) target kinase pathways .

Crystallographic and Computational Insights

  • Crystal Packing : The target compound’s dimethoxy groups induce layered packing via van der Waals interactions, contrasting with the helical arrangements in thienyl derivatives .
  • Torsional Flexibility : The 3,4-dimethoxyphenyl group in the target compound exhibits a torsion angle of ~55° relative to the naphthyridine plane, compared to 48–56° in fluorophenyl analogs , as analyzed using SHELX and ORTEP .
  • Graph Set Analysis: Hydrogen-bonding patterns (e.g., R₂²(8) motifs in ) differ due to substituent-driven changes in donor-acceptor distances .

Q & A

Q. What are the standard synthetic protocols for preparing 2-amino-naphthyridine-3-carbonitrile derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example:

  • Step 1 : Condensation of substituted piperidinones (e.g., N-propargyl-piperidin-4-one) with aryl aldehydes or nitriles under reflux in solvents like THF or toluene .
  • Step 2 : Cyclization catalyzed by bases (e.g., DIPEA) or acids (e.g., AcOH/AcONH₄) to form the naphthyridine core .
  • Step 3 : Purification via flash column chromatography (e.g., gradient elution with 30–60% EtOAc/hexane) or recrystallization (ethanol/DMF mixtures) .

Q. Key Optimization Parameters :

ParameterExample ConditionsYield ImpactReference
SolventTHF vs. Toluene±10–20%
BaseDIPEA vs. NEt₃±15%
TemperatureReflux vs. RT±25%
Protecting GroupsBoc protection for aminesImproves selectivity

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Look for characteristic signals:
    • NH₂ : δ ~6.5–7.5 ppm (broad singlet, exchangeable) .
    • Aromatic protons : δ ~6.8–7.4 ppm (3,4-dimethoxyphenyl group) .
    • Methylene groups (5,6,7,8-tetrahydro) : δ ~1.5–2.8 ppm (multiplet) .
  • IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and amine (N-H) at ~3350 cm⁻¹ .
  • MS (ES+) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₉H₂₁N₄O₂: calculated 345.17) .

Q. What purification strategies are effective for isolating this compound?

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 30% → 60% EtOAc/hexane) to resolve polar byproducts .
  • Recrystallization : Ethanol/DMF (3:1) mixtures yield high-purity crystals .
  • Acid-Base Extraction : For amine-containing derivatives, use 1N HCl/NaOH washes to remove unreacted starting materials .

Advanced Research Questions

Q. How do substituents on the naphthyridine core influence reaction yields and selectivity?

Substituents like methyl, propargyl, or aryl groups alter steric and electronic effects:

  • Electron-donating groups (e.g., methoxy) : Enhance cyclization rates but may reduce solubility, requiring polar solvents (e.g., DMF) .
  • Bulky groups (e.g., benzyl) : Lower yields (e.g., 45% for propargyl vs. 77% for Boc-protected derivatives) due to steric hindrance during cyclization .
  • Data Contradiction Example : A 2024 study reported conflicting yields for thiophene-substituted analogs, attributed to competing pathways (e.g., enamine vs. keto-enol tautomerization) .

Q. Resolution Strategy :

  • Use HPLC-MS to track intermediates.
  • Optimize reaction time (e.g., 6–12 hours for complete conversion) .

Q. What is the compound’s stability under acidic/basic conditions, and how does this affect derivatization?

  • Acidic Conditions (e.g., HCl) : The tetrahydro ring may undergo partial dehydrogenation, forming aromatic byproducts .
  • Basic Conditions (e.g., NaOH) : The nitrile group can hydrolyze to carboxylic acid if heated (>80°C) .
  • Derivatization Example : Hydrogenolysis with Raney Ni/NaOH cleaves C-S bonds in sulfanyl acetamide derivatives , while Boc deprotection requires TFA/DCM .

Q. How can spectral data contradictions arising from substituent variations be resolved?

  • Overlapping NMR Peaks : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and resolve aromatic signals .
  • Mass Spec Fragmentation : HRMS identifies isotopic patterns (e.g., Cl/Br substituents) .
  • Case Study : A 2025 report noted discrepancies in IR stretches for carbonyl vs. nitrile groups in analogs; DFT calculations validated the assignments .

Q. What strategies are effective for introducing sulfur-containing or trifluoromethyl groups?

  • Sulfur Incorporation : React with thiophene-2-carboxaldehyde or thiols under Ullmann coupling conditions (CuI, DMF, 110°C) .
  • Trifluoromethylation : Use Togni’s reagent (CF₃ source) in the presence of Ru catalysts .
  • Example : A 2019 study achieved 57% yield for a CF₃-substituted analog via Vilsmeier-Haack formylation followed by methylamine treatment .

Q. What reaction mechanisms govern the formation of the naphthyridine core?

The synthesis proceeds via:

  • Step 1 : Knoevenagel condensation between aryl aldehydes and malononitrile .
  • Step 2 : Michael addition of enamines to α,β-unsaturated nitriles .
  • Step 3 : Cyclization through intramolecular nucleophilic attack, forming the 1,6-naphthyridine ring .

Supporting Evidence : DFT studies on analogous systems show activation barriers of ~25 kcal/mol for cyclization, favoring polar solvents to stabilize transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.